
Benzyl (3,3-difluoropropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3,3-difluoropropyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 3,3-difluoropropyl group
准备方法
Synthetic Routes and Reaction Conditions
Benzyl (3,3-difluoropropyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 3,3-difluoropropylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Benzyl (3,3-difluoropropyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 3,3-difluoropropylamine.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, depending on the oxidizing agent used.
Substitution: The fluorine atoms in the 3,3-difluoropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: Benzyl alcohol and 3,3-difluoropropylamine.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzyl (3,3-difluoropropyl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the carbamate group can be cleaved to release active amines in vivo.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active carbamates.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of benzyl (3,3-difluoropropyl)carbamate involves the cleavage of the carbamate group to release the active amine, which can then interact with specific molecular targets. The released amine may inhibit enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Benzyl carbamate: Lacks the difluoropropyl group and is used as a protecting group in organic synthesis.
3,3-Difluoropropyl carbamate: Similar structure but without the benzyl group, used in different synthetic applications.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group, with different reactivity and applications.
Uniqueness
Benzyl (3,3-difluoropropyl)carbamate is unique due to the presence of both the benzyl and 3,3-difluoropropyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and provides versatility in synthetic applications.
属性
分子式 |
C11H13F2NO2 |
|---|---|
分子量 |
229.22 g/mol |
IUPAC 名称 |
benzyl N-(3,3-difluoropropyl)carbamate |
InChI |
InChI=1S/C11H13F2NO2/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) |
InChI 键 |
NFEBMYZEFQDPEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


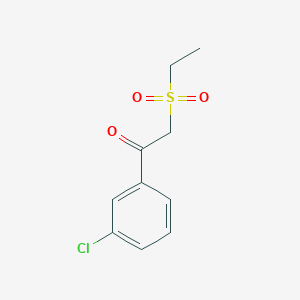
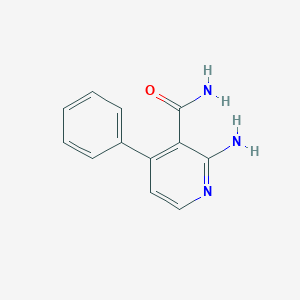

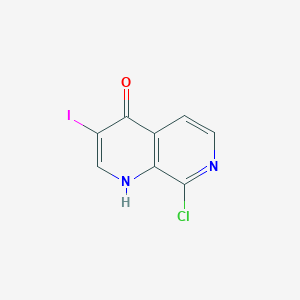
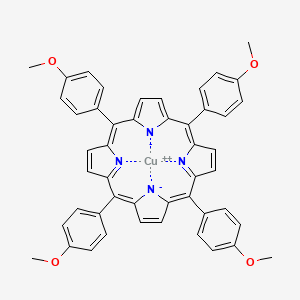
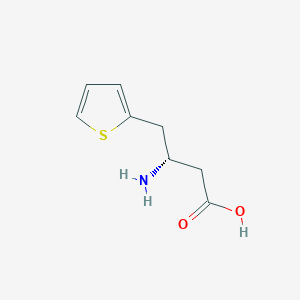
![3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13011168.png)

![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13011173.png)

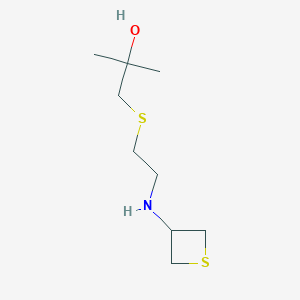

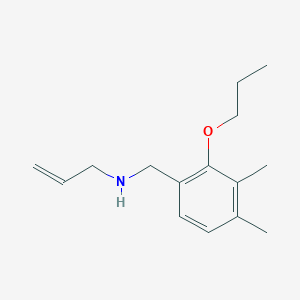
![7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011209.png)
